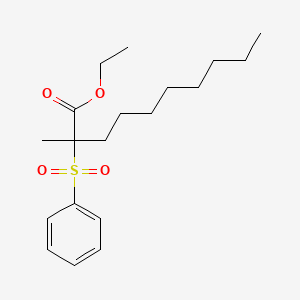
Ethyl 2-(benzenesulfonyl)-2-methyldecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(benzenesulfonyl)-2-methyldecanoate is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(benzenesulfonyl)-2-methyldecanoate typically involves the reaction of benzenesulfonyl chloride with 2-methyldecanoic acid in the presence of a base, such as triethylamine, to form the sulfonyl ester. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the reaction. The final product is typically obtained through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(benzenesulfonyl)-2-methyldecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various esters and amides.
Applications De Recherche Scientifique
Ethyl 2-(benzenesulfonyl)-2-methyldecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(benzenesulfonyl)-2-methyldecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. The ester group can also undergo hydrolysis to release active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(benzenesulfonyl)-2-methyldecanoate can be compared with other sulfonyl-containing compounds, such as:
Benzenesulfonamide: Known for its use as a diuretic and antibacterial agent.
Methyl benzenesulfonate: Used as an alkylating agent in organic synthesis.
Ethyl benzenesulfonate: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific ester and sulfonyl functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
922172-16-5 |
|---|---|
Formule moléculaire |
C19H30O4S |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
ethyl 2-(benzenesulfonyl)-2-methyldecanoate |
InChI |
InChI=1S/C19H30O4S/c1-4-6-7-8-9-13-16-19(3,18(20)23-5-2)24(21,22)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3 |
Clé InChI |
QDMGVDPDJWMTFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)(C(=O)OCC)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


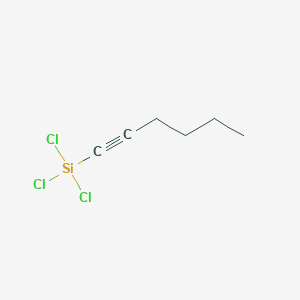
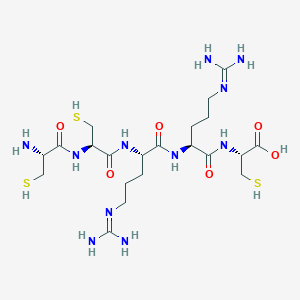
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)

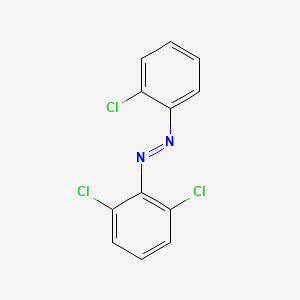
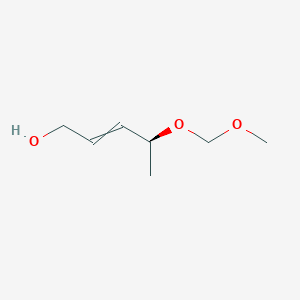
![5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14187953.png)
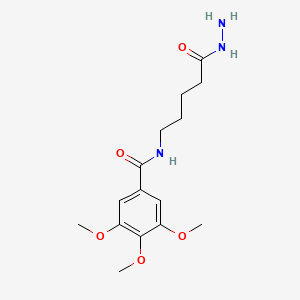
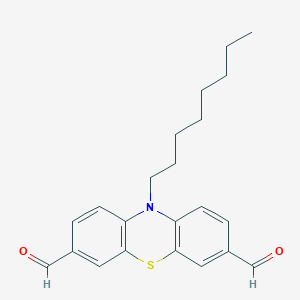
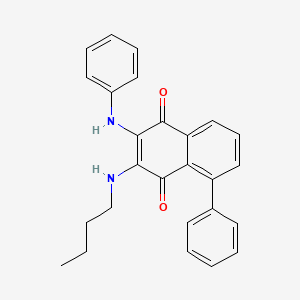
![1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one](/img/structure/B14187978.png)


![Acetic acid;2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethanol](/img/structure/B14187982.png)
